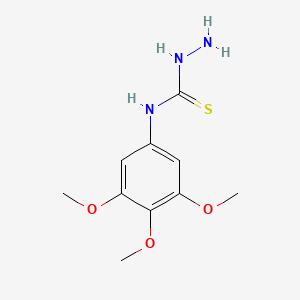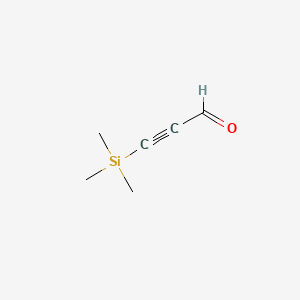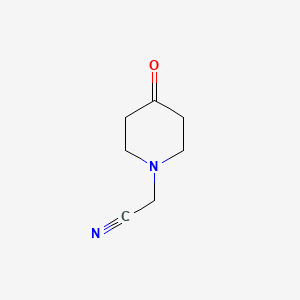
Fmoc-2-Cyan-L-Phenylalanin
Übersicht
Beschreibung
Fmoc-2-cyano-L-phenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group at the second position. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of peptides and proteins.
- Employed in the study of peptide self-assembly and hydrogel formation .
Biology:
- Investigated for its role in the development of peptide-based biomaterials.
- Used in the study of protein-protein interactions and enzyme-substrate specificity .
Medicine:
- Explored for its potential as an antimicrobial agent.
- Studied for its role in drug delivery systems and tissue engineering .
Industry:
- Utilized in the production of peptide-based materials for various industrial applications.
- Employed in the development of novel materials with enhanced mechanical properties .
Wirkmechanismus
Target of Action
Fmoc-2-cyano-L-phenylalanine primarily targets the α-amino group of the amino acid during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protecting group, preventing the α-amino group from reacting with other reagents during peptide synthesis .
Mode of Action
The compound interacts with its targets through the Fmoc group. This group is used to protect the α-amino group of the amino acid during SPPS . This protection allows for the controlled coupling of amino acids in peptide synthesis reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the construction of peptidomimetics due to its structural similarities to various natural peptides .
Pharmacokinetics
It is known that the compound is used in proteomics research , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that make it suitable for this type of research.
Result of Action
The primary result of Fmoc-2-cyano-L-phenylalanine’s action is the successful synthesis of peptides. By protecting the α-amino group during SPPS, the compound allows for the controlled coupling of amino acids, leading to the formation of peptides .
Action Environment
The action of Fmoc-2-cyano-L-phenylalanine can be influenced by environmental factors. For instance, the resistance phenotype of certain mutants is conditional to the concentration of Mg 2+ in the environment . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Fmoc-2-cyano-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and biomolecules. For instance, it is often used in solid-phase peptide synthesis (SPPS) where it serves as a building block for the creation of peptides. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the folding and stability of the resulting peptides. Fmoc-2-cyano-L-phenylalanine is also known to interact with proteases, enzymes that cleave peptide bonds, which can be used to study enzyme specificity and activity .
Cellular Effects
Fmoc-2-cyano-L-phenylalanine has been shown to affect various cellular processes. In bacterial cells, it exhibits antibacterial activity by disrupting cell membrane integrity and inducing oxidative stress . This compound can influence cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it can inhibit the activity of certain kinases, enzymes that phosphorylate proteins, thereby affecting downstream signaling events. Additionally, Fmoc-2-cyano-L-phenylalanine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Fmoc-2-cyano-L-phenylalanine involves several key interactions at the molecular level. The Fmoc group provides steric hindrance, protecting the amino group of phenylalanine during peptide synthesis. Upon removal of the Fmoc group under basic conditions, the free amino group can participate in peptide bond formation. The cyano group can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing the folding and stability of peptides and proteins. Fmoc-2-cyano-L-phenylalanine can also inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-cyano-L-phenylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Fmoc-2-cyano-L-phenylalanine is generally stable at low temperatures and neutral pH but can degrade under acidic or basic conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of Fmoc-2-cyano-L-phenylalanine vary with different dosages in animal models. At low doses, the compound can inhibit bacterial growth and modulate enzyme activity without causing significant toxicity. At higher doses, Fmoc-2-cyano-L-phenylalanine can induce oxidative stress and disrupt cellular membranes, leading to cell death. Toxic effects at high doses include damage to liver and kidney tissues, as well as alterations in metabolic pathways .
Metabolic Pathways
Fmoc-2-cyano-L-phenylalanine is involved in several metabolic pathways. It can be incorporated into peptides and proteins during synthesis, influencing their structure and function. The compound can also interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can affect metabolic flux and the levels of various metabolites in cells. Additionally, Fmoc-2-cyano-L-phenylalanine can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .
Transport and Distribution
The transport and distribution of Fmoc-2-cyano-L-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. Once inside the cell, Fmoc-2-cyano-L-phenylalanine can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound can also be affected by factors such as pH, temperature, and the presence of other chemicals .
Subcellular Localization
Fmoc-2-cyano-L-phenylalanine is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to the endoplasmic reticulum, Golgi apparatus, and mitochondria through specific targeting signals and post-translational modifications. In these compartments, Fmoc-2-cyano-L-phenylalanine can interact with enzymes and other biomolecules, influencing their activity and function. For example, in the mitochondria, the compound can affect oxidative phosphorylation and energy production by interacting with components of the electron transport chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-phenylalanine using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Cyano Group Introduction: The cyano group is introduced at the second position of the phenylalanine ring through a nucleophilic substitution reaction, typically using a cyanide source like sodium cyanide under basic conditions.
Industrial Production Methods: Industrial production of Fmoc-2-cyano-L-phenylalanine follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Fmoc-2-cyano-L-phenylalanine can undergo oxidation reactions, particularly at the cyano group, forming various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of Fmoc-2-cyano-L-phenylalanine.
Reduction: Fmoc-2-amino-L-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Fmoc-phenylalanine: Lacks the cyano group, used in peptide synthesis and hydrogel formation.
Fmoc-4-cyano-L-phenylalanine: Similar structure but with the cyano group at the fourth position, used in similar applications.
Uniqueness:
- The presence of the cyano group at the second position in Fmoc-2-cyano-L-phenylalanine provides unique chemical reactivity and binding properties.
- This compound exhibits distinct antimicrobial activity and self-assembly behavior compared to its analogs .
Eigenschaften
IUPAC Name |
(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401933-16-2 | |
| Record name | 401933-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)







![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)
